molecular formula C5H4O B1589256 1,4-Pentadiyn-3-OL CAS No. 56598-53-9

1,4-Pentadiyn-3-OL

Cat. No. B1589256
CAS RN: 56598-53-9
M. Wt: 80.08 g/mol
InChI Key: BKDYPNZJRPEUEI-UHFFFAOYSA-N
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Description

1,4-Pentadiyn-3-ol, also known as Divinyl carbinol, is a chemical compound with the molecular formula C5H4O . It has a molecular weight of 84.12 . It is used as a starting material for asymmetric epoxidation and is employed in the synthesis of amino-substituted dienes via a bismuth-catalyzed S N i displacement of alcohols by sulfonamide nucleophiles .


Synthesis Analysis

An efficient synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts has been reported . The by-products 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol were isolated and spectroscopically characterized . Additionally, the first Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols has been described . Using FeBr3 as the catalyst, a series of new substituted cyclopenta [b]indoles was prepared—through a sequence of Nazarov cyclization, nucleophilic amination, and isomerization—with good yields .


Molecular Structure Analysis

The molecular structure of 1,4-Pentadiyn-3-ol can be represented as CH2=CHCH(OH)CH=CH2 . The average mass is 80.085 Da and the monoisotopic mass is 80.026215 Da .


Physical And Chemical Properties Analysis

1,4-Pentadiyn-3-ol is a liquid that contains 0.4% hydroquinone as a stabilizer . It has a refractive index of n20/D 1.445 (lit.) and a density of 0.865 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Pentadiyn-3-OL and its derivatives have been explored in various synthesis and chemical reaction studies. For instance:

  • Synthesis and Rearrangement : An efficient synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol has been reported, using perrhenate- and Mo(VI)-catalysts (Buser et al., 2002).
  • Photodissociation Dynamics : The ArF Laser Photodissociation Dynamics of 1,4-Pentadien-3-ol was studied, revealing the production of pentadienyl and OH radicals as primary products (Chowdhury, 2002).
  • Ultrasound Irradiation Synthesis : The synthesis of 1,5-dinitroaryl-1,4-pentadien-3-ones was accomplished using ultrasound irradiation, offering a more convenient method with shorter reaction time and higher yields (Ding et al., 2007).

Molecular and Structural Analysis

Studies on 1,4-Pentadiyn-3-OL have also delved into its molecular and structural properties:

  • Spectral Characterization : Reactive Carbon-Chain Molecules like 1-Diazo-2,4-pentadiyne were synthesized and characterized, providing insights into the molecular structure of related compounds (Bowling et al., 2006).
  • Microwave Spectrum Analysis : The microwave spectrum, structure, and dipole moment of 1,4-pentadiyne were studied, helping to understand the bond distances and angles in similar compounds (Kuczkowski et al., 1981).

Chemical Reactions and Catalysis

Several studies have focused on the reactions involving 1,4-Pentadiyn-3-OL and its catalytic applications:

  • Reactions with Hydroxyl Radicals : The reactions of hydroxyl radicals with diolefins like 1,4-pentadiene were measured, crucial for understanding chemical processes in atmospheric and combustion environments (Khaled et al., 2019).
  • Cycloaromatization Studies : The cycloaromatization of 1,4-pentadiynes was theoretically predicted, suggesting its viability through activation with Lewis acids (Kawatkar & Schreiner, 2002).

Safety and Hazards

1,4-Pentadiyn-3-ol is classified as a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

penta-1,4-diyn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYPNZJRPEUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453284
Record name 1,4-PENTADIYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentadiyn-3-OL

CAS RN

56598-53-9
Record name 1,4-PENTADIYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the dielectric relaxation study reveal about the molecular behavior of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in solution?

A1: The study published in [] investigated the dielectric relaxation of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in p-xylene solution. The research found that the compound displays a "monodispersive behavior of the Debye type" within the tested frequency range. This suggests that the primary relaxation process observed is the rotation of the molecule's hydroxy group. Furthermore, infrared spectroscopic analysis suggests minimal dimer formation and a lack of clusters, indicating the compound largely exists as individual molecules in this non-polar solvent.

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